molecular formula C30H23ClN4 B11139572 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole

4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole

Cat. No.: B11139572
M. Wt: 475.0 g/mol
InChI Key: IETQAJNQIGSOHS-UHFFFAOYSA-N
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Description

The compound 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole is a complex organic molecule featuring a pyrazole core with multiple phenyl and chlorophenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters. The reaction conditions often require:

    Solvents: Ethanol, methanol, or acetic acid.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid.

    Temperature: Reflux conditions (around 80-100°C) to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch reactors: For controlled synthesis and scalability.

    Purification steps: Including recrystallization and chromatography to ensure high purity.

    Quality control: Using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole: can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions are possible due to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.

    Antimicrobial Activity: Investigated for its potential to inhibit bacterial and fungal growth.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in anti-inflammatory and anticancer research.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole: Lacks the dihydro component, affecting its reactivity and biological activity.

    4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole: Bromine substitution instead of chlorine, which can influence its chemical properties and interactions.

Uniqueness

The unique combination of phenyl and chlorophenyl groups in 4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-1,3-diphenyl-1H-pyrazole provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C30H23ClN4

Molecular Weight

475.0 g/mol

IUPAC Name

4-[5-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole

InChI

InChI=1S/C30H23ClN4/c31-24-18-16-22(17-19-24)28-20-29(35(32-28)26-14-8-3-9-15-26)27-21-34(25-12-6-2-7-13-25)33-30(27)23-10-4-1-5-11-23/h1-19,21,29H,20H2

InChI Key

IETQAJNQIGSOHS-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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